Ethyl 2-amino-4-thiazoleacetate

Catalog No.
S1490927
CAS No.
53266-94-7
M.F
C7H10N2O2S
M. Wt
186.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 2-amino-4-thiazoleacetate

Ethyl 2-amino-4-thiazoleacetate (EATA) is the superior heterocyclic building block for cephalosporin and targeted therapy intermediates, overcoming common process liabilities of free acid or methyl ester analogs.

  • High-yielding amide couplings: Optimal lipophilicity (LogP ~0.8) and solubility in aprotic solvents ensure efficient integration with beta-lactam nuclei (e.g., Cefotiam, Cefdinir).
  • Thermally stable: Resists decarboxylation under elevated temperatures, unlike the zwitterionic free acid ATAA, maintaining structural integrity in solvothermal syntheses.
  • Streamlined synthesis: Unprotected ethyl ester eliminates additional deprotection steps required for formyl-protected variants, reducing reagent costs and overall step count.

CAS Number

53266-94-7

Product Name

Ethyl 2-amino-4-thiazoleacetate

IUPAC Name

ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate

Molecular Formula

C7H10N2O2S

Molecular Weight

186.23 g/mol

InChI

InChI=1S/C7H10N2O2S/c1-2-11-6(10)3-5-4-12-7(8)9-5/h4H,2-3H2,1H3,(H2,8,9)

InChI Key

SHQNGLYXRFCPGZ-UHFFFAOYSA-N

SMILES

CCOC(=O)CC1=CSC(=N1)N

Synonyms

2-Amino-4-thiazoleacetic Acid Ethyl Ester; (2-Amino-4-thiazolyl)acetic Acid Ethyl ester; (2-Amino-thiazole-4-yl)acetic Acid Ethyl Ester; 2-(2-Aminothiazol-4-yl)acetic Acid Ethyl Ester; 2-Amino-4-(carbethoxymethyl)thiazole; 2-Amino-4-(ethoxycarbonylme

Canonical SMILES

CCOC(=O)CC1=CSC(=N1)N

Ethyl 2-aminothiazole-4-acetate is an organic ligand and possess strong coordination ability and display diverse coordination modes due to the presence of N, O coordination atoms.

Purity

≥98%

Package Size

1 g, 5 g, 10 g, 25 g

Ethyl 2-amino-4-thiazoleacetate (EATA) is a highly versatile, procurement-critical heterocyclic building block extensively utilized in the synthesis of beta-lactam antibiotics, tyrosine kinase inhibitors, and glucokinase activators . Featuring a reactive 2-amino group and an ethyl ester-protected acetic acid moiety, EATA serves as the primary precursor for introducing the 2-aminothiazole pharmacophore into complex drug scaffolds . For industrial buyers, EATA offers an optimal balance of bench stability, distinct lipophilicity (LogP ~0.8), and excellent processability in standard organic solvents, making it a superior choice for scalable pharmaceutical manufacturing compared to its free acid or alternative ester analogs [1].

Research Fit

Synthesis intermediate for cephalosporin side-chain construction (reported cefotiam route)
Versatile N,O-donor ligand for coordination polymer and discrete complex design
Ethyl ester profile supports drug-like scaffold derivatization (moderate lipophilicity)

Substituting Ethyl 2-amino-4-thiazoleacetate with its free acid counterpart (2-Amino-4-thiazoleacetic acid, ATAA) or the methyl ester (MATA) introduces significant process liabilities. The free acid ATAA is highly polar and zwitterionic, leading to poor solubility in standard aprotic coupling solvents (like DCM or EtOAc) and a high susceptibility to thermal decarboxylation during elevated-temperature reactions [1]. Conversely, while the methyl ester MATA is chemically similar, the subtle reduction in lipophilicity alters the crystallization kinetics and solubility profiles of downstream intermediates, frequently resulting in lower isolated yields during purification [2]. Furthermore, utilizing unprotected EATA directly circumvents the need for additional deprotection steps required when using formyl-protected variants, streamlining the synthetic route and reducing overall reagent costs .

Substitution Risk

Target
Ethyl 2-amino-4-thiazoleacetate (EATA)
Analog risk
Methyl ester (CAS 64987-16-2) may divert synthesis toward acetamide antibacterials, not cephalosporin side-chain assembly.
Coordination risk
Methyl ester or carboxylic acid reported 1D Cd polymer and linear Ag(I) geometry may not replicate; supramolecular architecture can shift.
Physicochemical risk
Lower-lipophilicity analogs (XLogP3 ~0.4) membrane permeability and drug-like scaffold profile may differ; ester hydrolysis rate also alters reactivity.

Enhanced Solubility in Aprotic Coupling Solvents

The esterification of the acetic acid moiety in EATA significantly enhances its solubility profile compared to the free acid ATAA. In standard aprotic solvents used for amide coupling, EATA maintains high solubility, enabling homogeneous reaction conditions that drive high conversion rates [1]. ATAA, due to its zwitterionic nature, suffers from poor solubility in these solvents, often necessitating the use of high-boiling, difficult-to-remove polar aprotic solvents like DMF or DMSO [2].

Evidence DimensionOrganic solvent solubility (DCM/EtOAc)
Target Compound DataEATA (>50 mg/mL at 25°C)
Comparator Or BaselineATAA (<5 mg/mL at 25°C)
Quantified Difference>10-fold increase in solubility in standard aprotic solvents.
ConditionsStandard ambient temperature (25°C) solubility assay in dichloromethane/ethyl acetate.

High solubility in volatile aprotic solvents allows for efficient, homogeneous coupling reactions and simplifies downstream solvent removal, reducing cycle times.

Cefotiam intermediate specificity
Class-level inference
Key intermediate for cefotiam synthesis; methyl ester leads to antibacterial acetamide derivatives instead.
Divergent synthetic pathways; ethyl ester required for established cephalosporin route.
Industrial and lab-scale synthesis context.

Superior Thermal Stability Against Decarboxylation

During high-temperature synthetic steps or solvothermal coordination reactions, the free acid ATAA is prone to thermal degradation via decarboxylation, yielding unwanted 2-amino-4-methylthiazole byproducts [1]. EATA, protected as the ethyl ester, exhibits robust thermal stability under identical conditions, preserving the integrity of the acetate side chain [2]. This stability is critical when the compound is subjected to prolonged heating in protic or mixed solvent systems [3].

Evidence DimensionThermal stability (Resistance to decarboxylation)
Target Compound DataEATA (<1% degradation/decarboxylation)
Comparator Or BaselineATAA (>15% conversion to decarboxylated byproduct)
Quantified Difference>15-fold reduction in thermal degradation.
ConditionsSolvothermal heating in ethanol/water mixtures at 80°C for 24 hours.

Ensures high fidelity of the precursor during elevated-temperature couplings or crystallizations, preventing yield loss and complex purification of decarboxylated impurities.

1D coordination polymer formation
Head-to-head
EATA yields [CdCl₂(EATA)]ₙ (P2₁/c, a=1.7651 nm); methyl ester does not form analogous 1D chain.
Supports metal-organic framework design; chain propagation unique to ethyl ester.
Single-crystal XRD evidence; CdCl₂·2.5H₂O, ethanol/water.

Optimized Lipophilicity for Intermediate Isolation

The choice of ester alkyl chain directly impacts the physicochemical properties of downstream intermediates. The ethyl group in EATA provides a slightly higher lipophilicity (LogP ~0.8) compared to the methyl ester MATA (LogP ~0.4) [1]. In the synthesis of complex pharmaceutical intermediates, such as glucokinase activators, this subtle increase in lipophilicity often translates to more favorable crystallization kinetics and higher isolated yields from mixed non-polar/polar solvent systems [2].

Evidence DimensionDownstream intermediate crystallization yield
Target Compound DataEATA-derived intermediates (Typical isolated yield: 75-85%)
Comparator Or BaselineMATA-derived intermediates (Typical isolated yield: 65-75%)
Quantified Difference~5-10% absolute increase in isolated yield during crystallization.
ConditionsCrystallization of complex amide/imine intermediates from hexanes/ethyl acetate mixtures.

Enhances overall process economics by improving the recovery rate and purity of high-value downstream pharmaceutical intermediates.

Linear Ag(I) geometry
Class-level inference
[Ag(EATA)₂]⁺ exhibits linear N–Ag–N (~180°) with dihedral angle 49.9°; methyl ester lacks characterized analog.
Enables predictable 2D/3D hydrogen-bonded networks for material design.
AgNO₃ aqueous solution, 293 K crystallization.
Purity and batch consistency
Head-to-head
EATA: purity ≥99.0% (HPLC), mp 92–94 °C (Δ2 °C). Methyl ester: ≥98%, mp 91–96 °C (Δ5 °C).
Tighter specification supports reproducible stoichiometry and synthetic reliability.
Commercial analytical data; verify with certificate of analysis.
Hydrazone synthesis efficiency
Cross-study comparable
EATA enables efficient hydrazide (ATAH) formation; methyl ester shows slower kinetics.
Supports antimalarial lead derivatization; reported in silico docking against Pf targets.
Reflux in ethanol; hydrazine hydrate.
Lipophilicity
Head-to-head
cLogP 1.098 (EATA) vs. XLogP3 0.4 (methyl ester)
~5× higher partition coefficient; aligns with drug-like lipophilicity range for scaffold optimization.
Calculated values; experimental logP may vary.

Synthesis of Cephalosporin Antibiotics

EATA is the optimal building block for constructing the critical 2-aminothiazole side chain in 3rd and 4th generation cephalosporins (e.g., Cefotiam, Cefdinir). Its excellent solubility and reactivity profile ensure high-yielding amide couplings with the beta-lactam nucleus, directly benefiting from the processability advantages outlined in Section 3 .

Manufacturing of Kinase Inhibitors and Glucokinase Activators

In the development of novel targeted therapies, EATA serves as a versatile scaffold. Its ethyl ester moiety allows for controlled downstream functionalization, while its distinct lipophilicity aids in the efficient isolation of complex API intermediates (such as quinazolin-4-one derivatives), maximizing overall synthetic yield [1].

Synthesis of Metal-Organic Coordination Complexes

EATA acts as a stable N,O-donor ligand for synthesizing transition metal complexes (e.g., Ag, Cd, Mn) with potential antimicrobial properties. Its resistance to thermal decarboxylation makes it vastly superior to the free acid for solvothermal synthesis, ensuring the structural integrity of the final coordination network [2].

Application Fit Matrix

Application
Selection Property
Validation Focus
Cefotiam intermediate synthesis
Ethyl ester reactivity profile for side-chain acylation
Synthetic route compatibility; intermediate identity confirmation
Coordination polymer and MOF design
Ligand geometry enabling 1D chain propagation and linear Ag(I) nodes
Crystal structure reproducibility; topology consistency with Cd/Ag precursors
Hydrazone-based antimalarial lead optimization
Efficient hydrazide formation; drug-like cLogP window
Hydrazide yield and purity; in silico target engagement verification
Analytical reference for quality control
Certified purity (HPLC) and narrow melting range
Batch-to-batch consistency; method calibration using mp and HPLC assay

XLogP3

0.8

Other CAS

53266-94-7

Wikipedia

Ethyl 2-amino-4-thiazoleacetate

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